molecular formula C22H18N8O3S B11194057 ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Cat. No.: B11194057
M. Wt: 474.5 g/mol
InChI Key: NXECCEKYVZLFBT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a benzoxazole moiety at position 2, a tetrazole-linked sulfanylmethyl group at position 4, and an ethyl ester at position 4. The benzoxazole and tetrazole groups contribute to hydrogen-bonding interactions, which may enhance target binding affinity .

Properties

Molecular Formula

C22H18N8O3S

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H18N8O3S/c1-2-32-19(31)15-12-23-20(26-21-25-16-10-6-7-11-18(16)33-21)24-17(15)13-34-22-27-28-29-30(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,24,25,26)

InChI Key

NXECCEKYVZLFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the tetrazole and pyrimidine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include ethyl chloroformate, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate exhibit promising anticancer properties. In a study evaluating various synthesized derivatives, it was found that certain structural modifications enhanced cytotoxicity against different cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives containing the benzoxazole and tetrazole moieties demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group appears to enhance these properties by increasing membrane permeability .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the benzoxazole or tetrazole rings can significantly influence the compound's potency and selectivity against specific biological targets .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Evaluation : A study demonstrated that derivatives with specific substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Testing : Another investigation revealed that compounds derived from this chemical structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature.

Structural Analogues

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents at Pyrimidine Positions Key Functional Groups Reference
Target Compound 2: Benzoxazol-2-ylamino; 4: Phenyltetrazole-sulfanylmethyl; 5: Ethyl ester Benzoxazole, Tetrazole, Ester
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate 2: Dimethylpyrazole; 4: Trifluoromethylanilino; 5: Ethyl ester Pyrazole, CF₃, Ester
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) 2: Sulfonamide; 4: Methylaminothiazole; 5: Cyano Sulfonamide, Thiazole, Cyano
Ethyl 4-[(4-chlorophenyl)sulfanylmethyl]-2-(benzoxazol-2-ylamino)pyrimidine-5-carboxylate 2: Benzoxazol-2-ylamino; 4: Chlorophenyl-sulfanylmethyl; 5: Ethyl ester Benzoxazole, Chlorophenyl, Ester
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) HPLC Retention Time (min) Purity (%) Solubility (DMSO, mg/mL) Reference
Target Compound Not reported Not reported Not reported Estimated <10
Compound 2 () 254–255 11.40 (Method A) 98 >20
Compound 3 () 242–243 Not reported Not reported >20
Ethyl 4-[(4-chlorophenyl)sulfanylmethyl] analog () Not reported Not reported Not reported Estimated <10
  • Key Observations :
    • The target compound’s tetrazole group likely improves metabolic stability compared to the chlorophenyl analog, as tetrazoles are resistant to oxidative degradation .
    • The sulfonamide in Compound 2 () enhances aqueous solubility (>20 mg/mL in DMSO) compared to ester-containing analogs, which are typically less soluble .

Research Tools and Validation

  • Structure Validation : Tools like PLATON () ensure accuracy in bond lengths and angles for pyrimidine derivatives .

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzoxazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18N4O3S\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a benzoxazole moiety and a pyrimidine ring, which are significant in imparting biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. The following sections detail these activities.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it exhibits significant inhibitory effects on:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro assays reported minimum inhibitory concentrations (MIC) ranging from 7.8 to 62.5 µg/mL, indicating a strong potential for use as an antibacterial agent compared to standard antibiotics such as oxytetracycline .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing benzoxazole and pyrimidine scaffolds. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory properties in preclinical models. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Case Studies

A notable study conducted by Kumar et al. (2019) explored the synthesis and biological evaluation of similar benzoxazole derivatives. The findings indicated that these compounds could serve as effective inhibitors against key targets in cancer therapy and antimicrobial resistance .

Another study by Hawas et al. (2019) demonstrated that derivatives with similar structural features showed enhanced activity against resistant bacterial strains, emphasizing the relevance of structural modifications in enhancing biological activity .

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